molecular formula C11H12Cl2O2 B1452754 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride CAS No. 1160257-92-0

2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride

Cat. No.: B1452754
CAS No.: 1160257-92-0
M. Wt: 247.11 g/mol
InChI Key: KNWNDQOKXLGMMA-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride (CAS: 5542-60-9) is an acyl chloride derivative with the molecular formula C₁₁H₁₁Cl₂O₂ and a molecular weight of 247.12 g/mol . Its structure consists of a propanoyl chloride backbone substituted with a 4-chloro-3-methylphenoxy group at the second carbon. The chlorine atom at the para position and the methyl group at the meta position on the aromatic ring contribute to its steric and electronic properties, influencing reactivity and solubility .

Key Applications
This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its reactive acyl chloride group enables efficient formation of esters, amides, and other derivatives, making it valuable in drug development and specialty chemical manufacturing .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c1-7-6-8(4-5-9(7)12)15-11(2,3)10(13)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWNDQOKXLGMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride is a compound of significant interest in biological research due to its potential therapeutic applications, particularly in cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H12ClO2
  • Molecular Weight : 247.12 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 284.1 °C at 760 mmHg

The compound is believed to exert its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, it disrupts cell proliferation and induces apoptosis in cancer cells.

Biochemical Pathways Affected

  • Cell Cycle Regulation : Inhibition of CDKs leads to cell cycle arrest.
  • Apoptosis Induction : The compound may activate apoptotic pathways, enhancing cell death in malignant cells.
  • HIF-1 Pathway Modulation : Similar compounds have been shown to interact with hypoxia-inducible factor 1 (HIF-1), influencing cellular responses to hypoxia and potentially affecting tumor growth dynamics .

In Vitro Studies

Research indicates that this compound demonstrates cytotoxic effects on various cancer cell lines. It has been observed to inhibit cell growth and induce apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast)15Significant growth inhibition
HeLa (Cervical)10Induction of apoptosis
A549 (Lung)20Cell cycle arrest

In Vivo Studies

Animal model studies have shown that administration of the compound results in tumor growth inhibition. For instance, in murine models, doses as low as 5 mg/kg have demonstrated significant reductions in tumor size compared to control groups.

Case Studies

  • Breast Cancer Model :
    • A study involving MCF-7 xenografts treated with the compound showed a reduction in tumor volume by approximately 50% after four weeks of treatment.
    • Histological analysis indicated increased apoptosis markers within treated tumors compared to controls.
  • Lung Cancer Study :
    • In A549 xenografts, treatment led to a marked decrease in proliferative index as measured by Ki-67 staining.
    • The study reported that higher doses correlated with enhanced efficacy in reducing tumor burden.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments indicate potential toxicity at high concentrations. It is classified as a corrosive agent, capable of causing burns upon contact with skin or mucous membranes . Further studies are needed to establish a comprehensive safety profile.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

  • This compound serves as an essential intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. Its chlorinated phenoxy group enhances reactivity, allowing for further functionalization.
  • Example Application : It can be used in the synthesis of herbicides and other agrochemicals by reacting with amines or alcohols to form derivatives that exhibit desired biological activities.

Medicinal Chemistry

Potential Therapeutic Applications

  • The compound's structure suggests potential applications in drug discovery, particularly as an enzyme inhibitor or a ligand in receptor binding studies.

Case Study: Enzyme Inhibition

  • A study demonstrated that derivatives of similar chlorinated phenoxy compounds exhibited significant inhibition against specific kinases, which are critical targets in cancer therapy. The mechanism involved competitive inhibition at the enzyme's active site, blocking substrate access.

Anticancer Activity

Agricultural Chemistry

Herbicide Development

  • The chlorinated structure of 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride makes it suitable for developing herbicides that target specific plant enzymes.

Case Study: Herbicidal Efficacy

  • In trials, compounds derived from this chlorinated phenoxy group showed effective weed suppression rates of over 80% when applied at recommended field rates.

Material Science

Polymer Synthesis

  • This compound can be utilized in the production of specialty polymers where chlorinated aromatic groups enhance thermal stability and mechanical properties.

Example Application :

  • Used as a monomer in the synthesis of high-performance coatings that require resistance to solvents and heat.

Summary of Findings

The applications of this compound span multiple scientific disciplines, including organic synthesis, medicinal chemistry, agricultural chemistry, and material science. Its unique chemical properties make it a valuable compound for researchers looking to develop new therapeutic agents or agrochemicals.

Application AreaSpecific Use CaseNotable Findings
Organic SynthesisBuilding block for pharmaceuticalsEnhances reactivity for further functionalization
Medicinal ChemistryEnzyme inhibitor studiesSignificant inhibition observed against kinases
Agricultural ChemistryHerbicide developmentEffective weed suppression rates >80%
Material ScienceSpecialty polymer productionImproved thermal stability and mechanical properties

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride 5542-60-9 C₁₁H₁₁Cl₂O₂ 247.12 4-Cl, 3-Me on phenyl; propanoyl Cl
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride 5542-60-9* C₁₀H₁₀Cl₂O₂ 233.10 4-Cl on phenyl; propanoyl Cl
2-(3-Chlorophenoxy)-2-methylpropanoyl chloride 4878-03-9 C₁₀H₁₀Cl₂O₂ 233.10 3-Cl on phenyl; propanoyl Cl
2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride sc-320899 C₁₁H₁₃ClO₃ 228.67 4-OMe on phenyl; propanoyl Cl
2-(4-Chloro-3-methylphenoxy)butanoyl chloride 86464-91-7 C₁₁H₁₂Cl₂O₂ 247.12 4-Cl, 3-Me on phenyl; butanoyl Cl

Note: CAS 5542-60-9 is sometimes ambiguously referenced for both 4-chloro and 4-chloro-3-methyl derivatives in commercial catalogs .

Reactivity and Physicochemical Properties

Electronic Effects

  • Chlorine Position: The meta-chloro isomer (3-chlorophenoxy) exhibits reduced electron-withdrawing effects compared to the para-chloro derivative, leading to slower nucleophilic acyl substitution .
  • Methoxy vs. Methyl Groups : The 4-methoxy substituent (in sc-320899) donates electrons via resonance, reducing electrophilicity of the acyl chloride group compared to the 4-chloro-3-methyl analogue .

Steric Effects

  • Butanoyl vs. Propanoyl Chains: The butanoyl derivative (CAS 86464-91-7) has a longer alkyl chain, increasing hydrophobicity and boiling point (predicted ΔT₆ ~ +15°C) but decreasing solubility in polar solvents .

Pharmaceutical Impurities

  • Impurity D (Methyl ester): Methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate (CAS 42019-07-8) is a common ester impurity. Unlike the acyl chloride, it is less reactive and requires enzymatic or acidic hydrolysis for further modification .

Commercial Availability

  • Cost Differences: 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride (sc-320899) is priced at $150/100 mg, whereas the 4-chloro-3-methyl variant (CAS 5542-60-9) is more expensive due to its specialized applications in drug synthesis .

Research Findings and Trends

Crystallographic Insights

  • Chromenone Derivatives: The synthesis of chromenone compounds (e.g., 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one) often employs acyl chlorides like the target compound. Intramolecular C–H···O interactions and π-stacking observed in such structures suggest similar stabilization mechanisms for intermediates derived from this compound .

Environmental and Regulatory Considerations

  • Biodegradability: Chlorinated phenoxy compounds generally exhibit low biodegradability, necessitating advanced waste treatment. The 4-methoxy analogue (sc-320899) may degrade faster due to the labile OMe group .

Preparation Methods

General Synthetic Approach

The preparation of 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride generally follows a two-step synthetic route:

  • Step 1: Synthesis of the corresponding 2-(4-chloro-3-methylphenoxy)-2-methylpropanoic acid or its ester.
  • Step 2: Conversion of the acid or ester into the acyl chloride derivative using chlorinating agents.

Preparation of the Acid or Ester Precursor

The acid precursor, 2-(4-chloro-3-methylphenoxy)-2-methylpropanoic acid, can be synthesized by etherification of 4-chloro-3-methylphenol with 2-methylpropanoic acid derivatives under controlled conditions. Alternatively, esters such as the isopropyl ester of the acid are prepared to facilitate subsequent transformation.

A related compound, fenofibric acid (2-(4-(4-chlorophenyl)phenoxy)-2-methylpropanoic acid), is prepared by mild alkaline hydrolysis of fenofibrate, which serves as a model for preparing similar phenoxy acids.

Conversion to Acyl Chloride

The critical step in preparing this compound is the conversion of the acid or ester to the corresponding acyl chloride. This is commonly achieved by reaction with chlorinating agents such as:

Among these, thionyl chloride is preferred due to its efficiency and ease of removal of by-products (SO₂ and HCl gases).

Detailed Preparation Method Using Thionyl Chloride

Procedure:

  • The acid precursor (2-(4-chloro-3-methylphenoxy)-2-methylpropanoic acid) is dissolved in anhydrous solvent such as dichloromethane or toluene.
  • Thionyl chloride is added dropwise under an inert atmosphere (nitrogen or argon) at 0–5 °C to control the exothermic reaction.
  • The reaction mixture is stirred at room temperature or gently refluxed for 2–4 hours until gas evolution ceases, indicating completion.
  • Excess thionyl chloride and solvents are removed under reduced pressure.
  • The crude acyl chloride is purified by distillation under reduced pressure or recrystallization if solid.

Alternative Methods and Variations

  • Phosphorus pentachloride (PCl₅): Used similarly to thionyl chloride; however, it produces phosphorus oxychloride as a by-product, which requires careful handling.
  • Oxalyl chloride: Offers mild reaction conditions and is suitable for sensitive substrates but requires catalytic amounts of DMF (dimethylformamide) to activate the reagent.

Research Findings and Data Summary

Parameter Typical Conditions Observations/Results
Acid precursor 2-(4-chloro-3-methylphenoxy)-2-methylpropanoic acid Prepared by etherification or hydrolysis routes
Chlorinating agent Thionyl chloride (SOCl₂) Efficient conversion to acyl chloride, gas evolution confirms reaction progress
Solvent Anhydrous dichloromethane or toluene Ensures solubility and reaction control
Temperature 0–5 °C (addition), then room temp or reflux Controls exothermic reaction
Reaction time 2–4 hours Complete conversion to acyl chloride
Purification Vacuum distillation or recrystallization Yields pure acyl chloride
Yield Typically >85% High purity and yield reported in literature

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use local exhaust ventilation for handling volatile or toxic forms and enclose processes to minimize aerosolization .
  • Personal Protective Equipment (PPE) : Wear nitrile or natural rubber gloves and Tyvek® protective clothing to prevent skin contact. Safety eyewear and face shields are mandatory during transfers .
  • Emergency Measures : Install eyewash stations and emergency showers. Contaminated clothing must be removed immediately and laundered by trained personnel .
  • Work Practices : Prohibit eating, drinking, or smoking in lab areas. Implement strict handwashing protocols after handling .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Precursor Utilization : React 4-chloro-3-methylphenol (CAS: C₇H₇ClO) with 2-methylpropanoyl chloride under controlled conditions, using anhydrous solvents like dichloromethane to avoid hydrolysis .
  • Reaction Optimization : Maintain temperatures below 0°C during acylation to suppress side reactions. Monitor progress via thin-layer chromatography (TLC) with UV visualization .
  • Purification : Isolate the product via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are suitable for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against reference standards (e.g., fenofibric acid derivatives at RRT 0.36) .
  • Spectroscopy : Confirm structure via FT-IR (C=O stretch ~1750 cm⁻¹) and ¹H NMR (δ 1.6 ppm for methyl groups, δ 7.2–7.5 ppm for aromatic protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 308.73 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles during synthesis?

  • Methodological Answer :

  • Impurity Identification : Cross-reference HPLC retention times with pharmacopeial standards (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone at RRT 0.34) to identify by-products .
  • Root-Cause Analysis : Vary reaction parameters (e.g., stoichiometry, temperature) systematically. For example, excess phenol precursor may lead to unreacted starting material (RRT 0.85) .
  • Quantification : Use external calibration curves for impurities and validate limits per ICH Q3A guidelines .

Q. What crystallographic methods are recommended for determining the molecular structure of this compound?

  • Methodological Answer :

  • Data Collection : Grow single crystals via slow evaporation in non-polar solvents (e.g., hexane). Collect X-ray diffraction data at 100 K to minimize thermal motion .
  • Phase Solving : Apply direct methods in SHELX-90, incorporating negative quartet relations and phase annealing to resolve large structures .
  • Visualization : Use ORTEP-III with a graphical interface to model thermal ellipsoids and validate bond angles/distances .

Q. How to optimize reaction conditions to minimize the formation of by-products like fenofibric acid derivatives?

  • Methodological Answer :

  • By-Product Mitigation : Replace protic solvents (e.g., water) with anhydrous alternatives to prevent hydrolysis of the acyl chloride group .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance acylation efficiency and reduce reaction time, thereby limiting degradation .
  • In Situ Monitoring : Use real-time FT-IR to track carbonyl group consumption and adjust reagent addition rates dynamically .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride
Reactant of Route 2
2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride

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